molecular formula C10H13FO B035819 2-Fluoro-1-isopropyl-4-methoxybenzene CAS No. 1262414-96-9

2-Fluoro-1-isopropyl-4-methoxybenzene

Cat. No. B035819
M. Wt: 168.21 g/mol
InChI Key: NMJIACNUHDGPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Fluoro-1-isopropyl-4-methoxybenzene involves various chemical reactions including the use of sodium methoxide and treatment of specific triazole derivatives for creating complex molecules with desired functional groups (Xu Liang, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, revealing specific dihedral angles and intermolecular hydrogen bonding that play a crucial role in stabilizing the structure (A. Saeed et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds, such as the Fries rearrangement, are essential for producing key building blocks like 3-fluoro-4-methoxybenzoyl chloride. These reactions are scalable and can be performed under industrially feasible conditions, highlighting the practical application of these chemical processes (Swapnil G. Yerande et al., 2014).

Physical Properties Analysis

The physical properties of fluorobenzenes, including those related to 2-Fluoro-1-isopropyl-4-methoxybenzene, are significantly influenced by C−H···F interactions in their crystal structures. Such interactions are pivotal in understanding the structural characteristics and stability of these compounds (V. R. Thalladi et al., 1998).

Chemical Properties Analysis

Investigations into the chemical properties of fluorinated compounds reveal insights into reaction mechanisms and the effects of substituent groups on chemical behavior. For instance, the electrophilic fluorination of indoles demonstrates the synthesis of fluorinated analogs of neurochemicals, showcasing the versatility and importance of fluorination in medicinal chemistry (Yoshio Hayakawa et al., 1999).

Scientific Research Applications

  • Kinetics Study : It's used in studying the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene and 1-ethyl-4-methoxybenzene (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).

  • Electrophilic Fluorinating Agent : As a novel electrophilic fluorinating agent derived from nitrogen heterocycles (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1997).

  • Synthesis of Fluoro Building Blocks : For the Fries rearrangement of 2-fluorophenyl acetate, useful in synthesizing key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride and 1,2-diethoxy-3-fluorobenzene (Yerande et al., 2014).

  • Fungicidal Properties and Protein Analysis : 1-Fluoro-2,4-dinitrobenzene, a related compound, demonstrates fungicidal properties and is useful for protein end-group and sequential analysis (Burchfield, 1958).

  • Terrestrial Biomass Proxy : Methoxyphenols, a category to which this compound belongs, are used as proxies for terrestrial biomass in investigations of chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

  • Structural Complexity : 2-Fluoro-1-isopropyl-4-methoxybenzamide, a structurally related compound, is notable for its complex structure with intermolecular hydrogen bonds linking molecules (Saeed et al., 2009).

  • Chemical Reaction Studies : In studies of chemical reactions like the formation of the dehydrophenoxy anion and fluorination of aromatic substrates, derivatives of this compound have been used (Dahlke & Kass, 1992; Banks et al., 2003).

  • Amino Acid Analysis : The reaction of related compounds with amino acids is used in assay procedures for serum amino acids (Rapp, 1963).

  • Tumor Promotion Studies : In cancer research, related compounds like 1-fluoro-2,4-dinitrobenzene have been shown to promote tumors in mice, linking tumor promotion with immune system disturbances (Bock et al., 1969).

  • Monitoring Chemical Reactions : The fluorogenic aldehyde with a 1,2,3-triazole moiety derived from this compound class is useful for monitoring the progress of aldol reactions through fluorescence increase (Guo & Tanaka, 2009).

properties

IUPAC Name

2-fluoro-4-methoxy-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIACNUHDGPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609048
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-isopropyl-4-methoxybenzene

CAS RN

1262414-96-9
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol in IPAC (500 ml, 451 mmol) and diphenyl sulfide (0.151 ml, 0.901 mmol) were combined in a hydrogenation shaker. The reaction mixture was purged with nitrogen/vacuum cycles, and 5% palladium on carbon (7.67 g, 1.802 mmol) was added, followed by TFA (17.36 ml, 225 mmol). Hydrogenation was conducted at 60° C. under 50 psig pressures for 12 h. The catalyst was removed by filtration through a 1 inch plug of Solka-Floc® powdered cellulose and rinsed with IPAC (49.8 ml). The filtrate was assayed and was found to contain 76 g of the desired product, which corresponds to a quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.36 mL
Type
reactant
Reaction Step Three
Quantity
7.67 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-isopropyl-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-1-isopropyl-4-methoxybenzene
Reactant of Route 3
2-Fluoro-1-isopropyl-4-methoxybenzene
Reactant of Route 4
2-Fluoro-1-isopropyl-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-1-isopropyl-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-1-isopropyl-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.